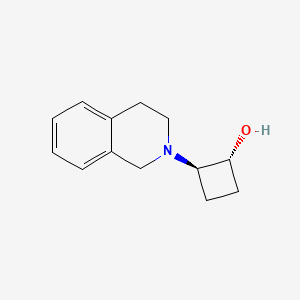

trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol

Overview

Description

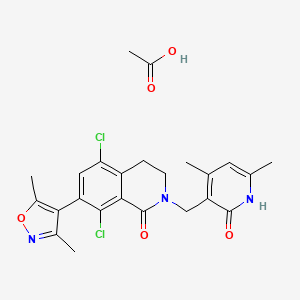

“trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C13H17NO. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol” is based on the tetrahydroisoquinoline (THIQ) nucleus, which is a secondary amine with the chemical formula C9H11N .Physical And Chemical Properties Analysis

The physical form of “trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol” is described as an oil . Its molecular weight is 203.28 g/mol.Scientific Research Applications

Infectious Disease Control

Research indicates that THIQ analogs possess biological activities against various infective pathogens . This makes them valuable for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria.

Medicinal Chemistry and Drug Design

The THIQ scaffold is versatile in medicinal chemistry, serving as a core structure for designing drugs with specific biological activities. Its ability to bind with different receptors and enzymes makes it a valuable template for drug synthesis .

Synthetic Methodology Development

THIQ compounds are also important in synthetic chemistry. They serve as precursors for various alkaloids and can be functionalized at multiple positions to create diverse compounds, aiding in the development of novel synthetic strategies .

Structural-Activity Relationship (SAR) Studies

THIQ derivatives are used in SAR studies to understand the relationship between chemical structure and biological activity. This research is fundamental in optimizing compounds for better efficacy and reduced toxicity .

Mechanism of Action Investigations

Understanding the mechanism of action of THIQ compounds helps in elucidating how they exert their effects at the molecular level. This knowledge is crucial for the rational design of new therapeutics .

Biological Potential Exploration

The wide range of biological activities exhibited by THIQ analogs means they have potential applications in various therapeutic areas. Research into their biological potential could lead to breakthroughs in multiple fields of medicine .

Alkaloid Synthesis

THIQ derivatives act as precursors in the synthesis of complex alkaloids. These natural products have numerous pharmacological properties, and their synthesis is key to developing new drugs .

Future Directions

The future directions of “trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol” and similar compounds could involve further exploration of their biological activities and potential applications, particularly given the interest in THIQ-based compounds for their activities against various pathogens and disorders .

Mechanism of Action

Target of Action

The primary target of trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol is the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This pathway plays a crucial role in limiting autoimmunity and terminating an ongoing immune response after the successful elimination of a foreign threat .

Mode of Action

The compound interacts with its targets by inhibiting the PD-1/PD-L1 protein–protein interaction (PPI) . This inhibition reinvigorates exhausted immune cells of both the innate and adaptive immune systems, enabling the host immune cells to detect and eliminate previously “hidden” cancers .

Biochemical Pathways

The affected biochemical pathway is the PD-1/PD-L1 immune checkpoint axis . By inhibiting this pathway, the compound disrupts the immunosuppressive mechanism that tumor cells use to evade immune surveillance .

Result of Action

The molecular and cellular effects of the compound’s action include the reinvigoration of exhausted immune cells and the disruption of tumor cells’ immunosuppressive mechanisms . This leads to the detection and elimination of previously “hidden” cancers .

properties

IUPAC Name |

(1R,2R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13-6-5-12(13)14-8-7-10-3-1-2-4-11(10)9-14/h1-4,12-13,15H,5-9H2/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXJUOUNCJOQEE-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2CCC3=CC=CC=C3C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1N2CCC3=CC=CC=C3C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485424.png)

![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)

![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)

![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)

![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)

![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)

![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)

![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)

![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)